molecular formula C22H28ClN3O3S B2506313 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215319-42-8

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2506313
CAS RN: 1215319-42-8
M. Wt: 449.99
InChI Key: WMDLGIJUXVEWPP-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a dimethylamino propyl group and a methylbenzothiazolyl group attached to the amide nitrogen . It also has methoxy groups attached to the benzene ring . These functional groups could potentially impart interesting chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzene ring and the amide functional group, which could impact its chemical reactivity and interactions with biological targets. The presence of the benzothiazole and dimethylamino propyl groups could also influence the compound’s spatial conformation and polarity.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions. The benzothiazole moiety might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and methoxy groups could enhance solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, benzothiazole compounds have demonstrated significant efficacy in preventing corrosion on carbon steel surfaces in acidic solutions. These inhibitors work by adsorbing onto the steel surface through both physical and chemical interactions, providing a protective layer against corrosive agents. The efficiency of such compounds in corrosion inhibition has been quantified through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, indicating their superior performance compared to other benzothiazole family inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Another area of research for benzothiazole derivatives includes their antimicrobial and anticancer properties. Compounds synthesized from benzothiazoles, like those described in studies by Deep et al. (2016) and Ravinaik et al. (2021), have shown potential in inhibiting the growth of various cancer cell lines and microbial strains. The synthesis of such derivatives involves combining benzothiazole with other pharmacophores to enhance their bioactivity, leading to compounds with promising cytotoxicity against cancer cells and pathogenic microbes.

Synthesis of Heterocycles

Benzothiazole derivatives also play a crucial role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their diverse therapeutic properties. Research has explored efficient synthetic routes to create novel benzothiazole-based heterocycles with potential applications in drug development. For example, the work by Darweesh et al. (2016) discusses microwave-mediated synthetic methods to produce pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of benzothiazole compounds in accessing a wide range of biologically active heterocycles.

Future Directions

The compound could be of interest in medicinal chemistry, given the biological activity associated with benzamide and benzothiazole derivatives . Future research could explore its potential biological activity, optimize its synthesis, and investigate its mechanism of action.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-15-8-6-9-19-20(15)23-22(29-19)25(11-7-10-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDLGIJUXVEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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